molecular formula C15H19F3N2O3 B7172255 1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea

1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea

Cat. No.: B7172255
M. Wt: 332.32 g/mol
InChI Key: KZZJCBIPTOTBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea is a synthetic organic compound that features a urea functional group

Properties

IUPAC Name

1-(oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c1-10(19-14(21)20-12-3-2-8-22-9-12)11-4-6-13(7-5-11)23-15(16,17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZJCBIPTOTBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)NC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea typically involves the following steps:

    Formation of the oxan ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the trifluoromethoxy phenyl group: This step may involve a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

    Formation of the urea group: This can be done by reacting an amine with an isocyanate or by using a phosgene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The oxan ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The urea group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The trifluoromethoxy phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxan ring may yield lactones, while reduction of the urea group may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new pharmaceuticals with specific therapeutic targets.

    Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxan-3-yl)-3-[1-[4-(trifluoromethyl)phenyl]ethyl]urea: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-(Oxan-3-yl)-3-[1-[4-(methoxy)phenyl]ethyl]urea: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.